![molecular formula C20H23F3N2O3 B2589857 Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate CAS No. 1207055-15-9](/img/structure/B2589857.png)

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

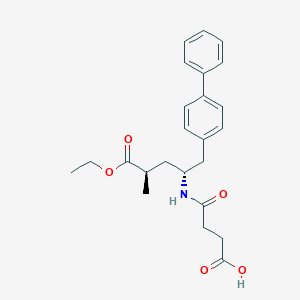

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate, also known as M2TFA, is a chemical compound with a molecular formula C22H23F3N2O2. It is a trifluoromethyl group containing pyrazole-3-carboxamide derivative .

Synthesis Analysis

The synthesis of trifluoromethyl group containing pyrazole-3-carboxamide derivative has been verified using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The synthesis and reactions of similar compounds have been described in various studies .Molecular Structure Analysis

The structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The molecular weight of the compound is 396.41.Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

Methyl-3,5,7-trifluoroadamantane-1-carboxylate is a critical intermediate for the synthesis of 1-amino-3,5,7-trifluoroadamantane, synthesized through electrochemical fluorination. This process involves the electrochemical fluorination of methyl adamantane-1-caroxylate under specific conditions, demonstrating an innovative approach to creating fluorinated adamantane derivatives, which are pivotal in various scientific research applications, including medicinal chemistry (Monoi & Hara, 2012).

Synthesis of Optically Active Derivatives

The synthesis of enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate showcases the creation of optically active adamantane compounds. These compounds are essential for developing novel adamantane derivatives with potential applications in asymmetric synthesis and chiral technology (Aoyama & Hara, 2013).

Medicinal Therapeutics

Functionalized adamantanes, including bridgehead fluorinated adamantylamines and acids, are utilized in medicinal therapeutics. The synthesis routes described for these compounds highlight their importance in drug design, particularly due to their physicochemical properties such as acidity and lipophilicity, which are crucial for the development of therapeutic agents (Jasys et al., 2000).

Antimicrobial and Anti-inflammatory Activity

The synthesis and evaluation of N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols for their antimicrobial and anti-inflammatory activities indicate the potential of adamantane derivatives in developing new pharmaceuticals. These compounds exhibited potent activity against a range of pathogens and demonstrated dose-dependent anti-inflammatory effects, highlighting their potential in therapeutic applications (Al-Abdullah et al., 2014).

Eigenschaften

IUPAC Name |

methyl 3-[[2-(trifluoromethyl)phenyl]carbamoylamino]adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O3/c1-28-16(26)18-7-12-6-13(8-18)10-19(9-12,11-18)25-17(27)24-15-5-3-2-4-14(15)20(21,22)23/h2-5,12-13H,6-11H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBMJETWOHCXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)

![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)

![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)

![4-fluoro-N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2589791.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)

![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)